N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O2S2/c1-15-5-2-7-17(11-15)29-21(33)14-36-23-31-30-20(13-28-22(34)19-9-4-10-35-19)32(23)18-8-3-6-16(12-18)24(25,26)27/h2-12H,13-14H2,1H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQJDEBQQIESFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Thiophene Ring : Contributes to the compound's aromatic properties and influences its biological activity.
- Triazole Moiety : Known for its diverse pharmacological applications, including antifungal and anticancer properties.
- Thioether Group : Enhances the compound's reactivity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 531.57 g/mol.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to inhibit various bacterial strains and fungi. The presence of the trifluoromethyl group in this compound may enhance its interaction with microbial enzymes, potentially increasing its efficacy against resistant strains .
Anticancer Activity
In vitro studies have demonstrated that similar triazole derivatives can exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T (human embryonic kidney cells). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. The specific interactions between the trifluoromethyl group and cellular targets may play a crucial role in these effects .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are involved in inflammatory processes, and their inhibition can lead to anti-inflammatory effects. Preliminary data suggest that this compound may serve as a dual inhibitor, which could be beneficial in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to the target compound exhibited moderate to strong inhibition against tested pathogens .
- Cytotoxicity Tests : The cytotoxic effects were evaluated using the MTT assay on various cancer cell lines. Compounds structurally related to this compound showed IC50 values indicating significant cytotoxicity, suggesting potential for further development as anticancer agents .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-methoxy-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains thiadiazole instead of triazole | Antioxidant and antimicrobial |
| 5-(trifluoromethyl)-4H-1,2,oxazol | Oxazole ring; trifluoromethyl group | Antimicrobial properties |
| N-(5-(4-(5-substituted-benzimidazol-2-yl)phenyl)-4-substituted-triazol-3-yl)thio | Hybrid structure | Antifungal and anticancer activities |
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Preliminary studies have indicated that this compound exhibits notable antioxidant properties. Assays such as the Ferric Reducing Antioxidant Power (FRAP) assay have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Properties
Triazole derivatives are well-known for their antifungal and antibacterial properties. N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide may possess similar pharmacological effects, making it a candidate for further investigation in the treatment of infections caused by resistant microbes.
Cancer Research
The compound's structural characteristics suggest potential applications in cancer therapy. Studies on related triazole compounds have shown promising results as anticancer agents through various mechanisms, including apoptosis induction and cell cycle arrest. Future research could explore the efficacy of this compound in cancer models .
Synthetic Chemistry Applications
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Key steps include the formation of the thiophene ring and the introduction of functional groups via electrophilic substitution reactions. Techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reactions.
Interaction Studies
Understanding the pharmacodynamics of this compound requires extensive interaction studies. These studies typically involve:
- Molecular Docking : To predict how the compound interacts with biological targets.
- Binding Affinity Assessments : To evaluate its efficacy compared to existing drugs.
These interactions are crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.
Data Table: Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiophene ring, Triazole moiety | Antioxidant, Antimicrobial |
| 4-methoxy-N-(5-(... | Thiadiazole instead of triazole | Antioxidant and antimicrobial |
| 5-(trifluoromethyl)-4H... | Oxazole ring; trifluoromethyl group | Antimicrobial properties |
Case Studies
Case studies focusing on similar compounds have highlighted their potential in drug discovery:
- Antioxidant Studies : Research has shown that triazole derivatives can significantly reduce oxidative stress markers in vitro.
- Antimicrobial Efficacy : Related compounds have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
- Cancer Cell Line Testing : Preliminary tests indicate that compounds with similar structures can induce apoptosis in specific cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?
- Methodology : The synthesis involves multi-step reactions starting with the formation of the triazole core. Key steps include nucleophilic substitution for introducing the thioether linkage and coupling reactions for amide bond formation. For example:
- Step 1 : Condensation of m-toluidine with chloroacetyl chloride to form the 2-oxoethyl intermediate.
- Step 2 : Thiolation with 4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol under basic conditions (e.g., NaH in DMF at 0–5°C).
- Step 3 : Amide coupling using thiophene-2-carboxylic acid and EDC/HOBt in dichloromethane.
Critical parameters include temperature control (±2°C), anhydrous solvents, and inert atmospheres to prevent oxidation .
Q. Which characterization techniques are essential for verifying the compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, the trifluoromethyl group shows a singlet at ~δ 120–125 ppm in ¹³C NMR.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 568.12).
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (amide C=O).
- HPLC-PDA : Purity assessment (>95% via reverse-phase C18 column) .
Q. How can researchers design initial biological activity assays for this compound?
- Methodology :
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA IX) using a stopped-flow CO₂ hydration assay (pH 6.5, 20°C). Compare IC₅₀ values with reference inhibitors like acetazolamide.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure. Include positive controls (e.g., doxorubicin) and measure EC₅₀ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize biological efficacy?
- Methodology :
- Core Modifications : Synthesize analogs with substituted triazoles (e.g., 1,2,3-triazole vs. 1,2,4-triazole) to assess ring flexibility.
- Substituent Variation : Replace the m-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Tabulate results:
| Substituent | IC₅₀ (CA IX, nM) | Cytotoxicity (HeLa, μM) |
|---|---|---|
| m-Tolyl | 12.3 | 8.7 |
| p-Nitro | 9.5 | 6.2 |
| o-Methoxy | 15.8 | 10.4 |
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What mechanistic insights can be derived from its interaction with tumor-associated enzymes?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with CA IX.
- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with Thr199, hydrophobic contacts with Val121).
- pH-Dependent Activity : Compare enzyme inhibition at pH 6.5 (tumor microenvironment) vs. pH 7.4 (normal tissue) to assess selectivity .
Q. How can stability and solubility challenges be addressed during in vitro studies?
- Methodology :
- Lyophilization : Prepare stock solutions in DMSO (10 mM) and dilute in PBS containing 0.1% Tween-80 to prevent aggregation.
- Forced Degradation Studies : Expose to heat (40°C), light (UV-A), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS; identify major byproducts (e.g., sulfoxide derivatives) .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodology :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05). For example:
- Contradiction : High cytotoxicity in MTT but low apoptosis via flow cytometry.
- Resolution : Check for necrotic vs. apoptotic pathways using Annexin V/PI staining .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
